CUSTOM
|
654
|
reaction index
|
NAME
|
1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination
|
reaction type
|
Name
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Quantity
|
0.000455 mol
|
Type
|
reagent
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0.01 L
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0.00395 mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
0.00303 mol
|
Type
|
reactant
|
Smiles
|
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)OC
|
Name
|
|
Quantity
|
0.000455 mol
|
Type
|
catalyst
|
Smiles
|
CC(C)(C)P(C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
0.000152 mol
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 (± 10) °C
|
Name
|
|
Type
|
product
|
Smiles
|
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC3=CC=CC=C3)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD | 0% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |